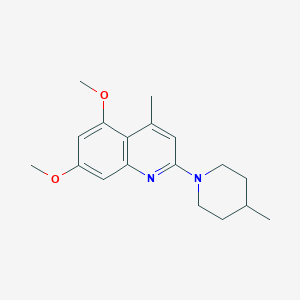
N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world. In
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. In addition to its clinical applications, N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide has also been used in research studies to investigate the underlying mechanisms of inflammation and pain.
Mechanism of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By blocking the production of prostaglandins, N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide reduces inflammation, relieves pain, and lowers fever.
Biochemical and Physiological Effects:
Diclofenac has a range of biochemical and physiological effects, including inhibition of COX enzymes, reduction of prostaglandin production, and modulation of immune function. It has been shown to reduce inflammation, pain, and fever in a variety of animal models and human studies.
Advantages and Limitations for Lab Experiments
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and low toxicity. However, it is important to note that N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide can have off-target effects on other enzymes and pathways, which may complicate data interpretation. In addition, the use of this compound in animal studies may be limited by species-specific differences in drug metabolism and distribution.
Future Directions
There are several areas of future research that could be explored with regards to N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide. These include:
1. Development of novel this compound derivatives with improved pharmacological properties and reduced toxicity.
2. Investigation of the role of this compound in modulating immune function and inflammation in various disease states.
3. Exploration of the potential use of this compound in combination with other drugs for the treatment of pain and inflammation.
4. Investigation of the effects of this compound on cellular signaling pathways and gene expression.
5. Development of new drug delivery systems for this compound to improve its bioavailability and therapeutic efficacy.
In conclusion, this compound is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It works by inhibiting the activity of COX enzymes, reducing prostaglandin production, and modulating immune function. While this compound has many advantages for laboratory experiments, it is important to consider its limitations and potential off-target effects. There are several areas of future research that could be explored to further our understanding of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2,5-dichlorophenyl)-2-(1-naphthyl)acetamide involves the reaction of 2,5-dichlorophenylacetic acid with 1-naphthylamine in the presence of thionyl chloride. The resulting product is then converted to the sodium salt of this compound, which is the form used in most pharmaceutical formulations.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c19-14-8-9-16(20)17(11-14)21-18(22)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMOZJRFHYQVNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)

![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)



![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)